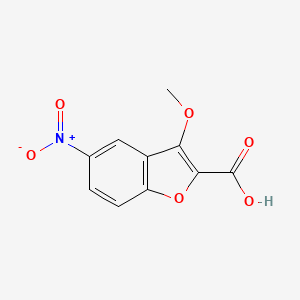
3-(Morpholinosulfonyl)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Morpholinosulfonyl)benzene-1,2-diamine is a chemical compound that features a benzene ring substituted with a morpholinosulfonyl group and two amino groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinosulfonyl)benzene-1,2-diamine typically involves the nucleophilic aromatic substitution of a suitable benzene derivative. One common method is the reaction of 2-fluoronitrobenzene with morpholine, followed by reduction of the nitro group to an amino group. The sulfonylation of the resulting diamine with a sulfonyl chloride completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Morpholinosulfonyl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like zinc powder in ethanol.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Zinc powder in ethanol or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino groups.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-(Morpholinosulfonyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Morpholinosulfonyl)benzene-1,2-diamine is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding and hydrophobic interactions. The sulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
Benzene-1,2-diamine: A simpler analogue without the morpholinosulfonyl group.
Morpholine: A related compound that lacks the benzene ring and amino groups.
Sulfonamides: Compounds that share the sulfonyl functional group but differ in their overall structure.
Uniqueness
3-(Morpholinosulfonyl)benzene-1,2-diamine is unique due to the presence of both the morpholinosulfonyl group and the benzene-1,2-diamine scaffold. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler analogues .
Propiedades
Fórmula molecular |
C10H15N3O3S |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
3-morpholin-4-ylsulfonylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H15N3O3S/c11-8-2-1-3-9(10(8)12)17(14,15)13-4-6-16-7-5-13/h1-3H,4-7,11-12H2 |
Clave InChI |
YNZYXALGCZGMNN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



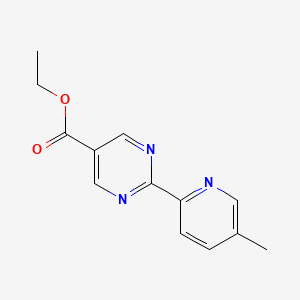
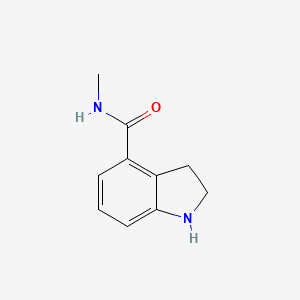

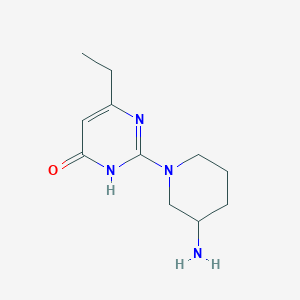


![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)
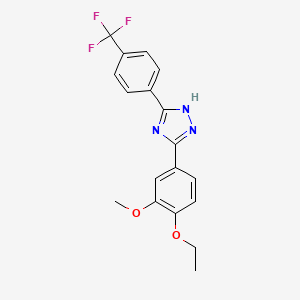
![2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide](/img/structure/B11791019.png)


![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)
